molecular formula C20H21N5O2 B5542911 N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

Cat. No. B5542911
M. Wt: 363.4 g/mol
InChI Key: ZPRYVVBRYIUCEJ-UHFFFAOYSA-N
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Description

Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found use in various applications, including medicinal and pharmaceutical applications .


Synthesis Analysis

Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb (OTf) 3 . The reaction of sodium azide with nitriles can also yield tetrazoles . Other methods involve the use of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate .


Molecular Structure Analysis

The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .


Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds which can be explosive to shocks .


Physical And Chemical Properties Analysis

Tetrazoles are generally crystalline and odorless . They have a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are soluble in water and acetonitrile .

Scientific Research Applications

Disposition and Metabolism of SB-649868

This study focuses on SB-649868, an orexin 1 and 2 receptor antagonist developed for treating insomnia, outlining its metabolism and disposition in humans. It provides insights into pharmacokinetics, which is crucial for understanding how similar compounds might be metabolized and their potential applications in treating sleep disorders (Renzulli et al., 2011).

MDAI and 5-EAPB Psychoactive Effects

[11C]HMS011 for AMPA Receptors

A novel PET ligand, [11C]HMS011, developed for AMPA receptor imaging, highlights the applications of chemical compounds in neuroimaging and their potential to elucidate mechanisms underlying neuropsychiatric diseases (Takahata et al., 2017).

Amyloid Imaging in Dementia

This study uses N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole for PET imaging to measure cerebral amyloid load, demonstrating how chemical compounds contribute to diagnosing and differentiating neurodegenerative diseases like Alzheimer's and frontotemporal dementia (Engler et al., 2007).

Mechanism of Action

The mechanism of action of tetrazoles can vary depending on their specific structure and the context in which they are used. For example, some tetrazoles have been found to have antihyperglycemic activity .

Safety and Hazards

Tetrazoles can be hazardous due to their reactivity. They can burst vigorously when exposed to shock, fire, and heat on friction . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Future Directions

Tetrazoles and their derivatives continue to be an area of active research due to their potential applications in various fields. Future directions could include the development of new synthesis methods, the exploration of their biological activity, and the design of new tetrazole-based compounds with desired properties .

properties

IUPAC Name

N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-25(13-14-5-4-7-16(11-14)19-21-23-24-22-19)20(26)17-9-10-27-18-8-3-2-6-15(18)12-17/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRYVVBRYIUCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C2=NNN=N2)C(=O)C3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide

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